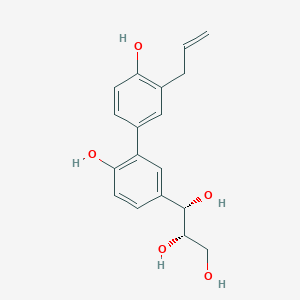
threo-Honokitriol
Vue d'ensemble
Description
“threo-Honokitriol” is a chemical compound with the molecular formula C18H20O5 and a molecular weight of 316.35 . It is derived from the barks of Magnolia officinalis .
Synthesis Analysis
The synthesis of “threo-Honokitriol” involves complex chemical reactions. A study has shown that L-threonine transaldolase can catalyze the trans-aldehyde reaction of L-threonine and aldehyde to produce L-threo-β-hydroxy-α-amino acids with excellent stereoselectivity .
Molecular Structure Analysis
The molecular structure of “threo-Honokitriol” is characterized by its molecular formula C18H20O5 . More detailed structural analysis would require advanced techniques such as 1D and 2D NMR experiments.
Chemical Reactions Analysis
The chemical reactions involving “threo-Honokitriol” are complex and would require a detailed study. As a general rule, diastereomers like “threo-Honokitriol” have different physical properties and often different chemical reactivity .
Physical And Chemical Properties Analysis
“threo-Honokitriol” has a predicted boiling point of 611.6±55.0 °C and a predicted density of 1.323±0.06 g/cm3 . It also has a predicted pKa of 9.54±0.50 .
Relevant Papers
Several papers have been published on “threo-Honokitriol”. One paper discusses the phenolic constituents from the stem bark of Magnolia officinalis, which includes "threo-Honokitriol" . Another paper discusses the honokiol derivatives from the stem bark of Magnolia officinalis and their anticholinesterase activities . These papers provide valuable insights into the properties and potential applications of “threo-Honokitriol”.
Applications De Recherche Scientifique
Phenolic Constituents and Anti-Inflammatory Activities
- Phenolic Compounds from Magnolia officinalis : A study by (Shen et al., 2009) identified threo-honokitriol as one of the compounds isolated from the stem bark of Magnolia officinalis. This research explored the anti-inflammatory and antioxidative activities of these compounds, noting the potential of Magnolia officinalis constituents in these areas.
Neuroprotective Effects
- Neuroprotective Activity in Cerebellar Granule Cell Damage : A study by (Lin et al., 2006) investigated the neuroprotective effects of honokiol and magnolol (related to threo-honokitriol) against neuron toxicity in various models. The findings suggested potential therapeutic applications in neurodegenerative diseases.
Anticancer Properties
- Honokiol Derivatives and Anticholinesterase Activities : A 2019 study by (Zhang et al.) explored honokiol derivatives, including threo-honokitriol, for their anticholinesterase activities. This research indicates the potential of these compounds in cancer therapeutics.
- Multifaceted Anticancer Activities of Honokiol : The study by (Banik et al., 2019) highlights honokiol's role in modulating various oncogenic targets and pathways. It suggests a potential for honokiol-related compounds, like threo-honokitriol, in cancer therapy.
Anti-Inflammatory and Antioxidant Effects
- Honokiol in Inflammatory Pain Models : (Khalid et al., 2018) investigated honokiol's anti-inflammatory and antioxidant effects, indicating its potential therapeutic use in inflammation-related disorders.
Dermatological Applications
- Honokiol for Dermatologic Disorders : Research by (Shen et al., 2010) on honokiol and related compounds like threo-honokitriol suggests potential applications in treating dermatologic disorders due to their antioxidative and anti-inflammatory properties.
Propriétés
IUPAC Name |
(1S,2S)-1-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-2-3-12-8-11(4-6-15(12)20)14-9-13(5-7-16(14)21)18(23)17(22)10-19/h2,4-9,17-23H,1,3,10H2/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYOLPWSGNGKSH-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)[C@@H]([C@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
threo-Honokitriol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




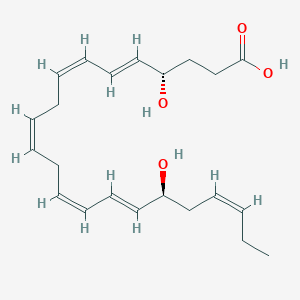

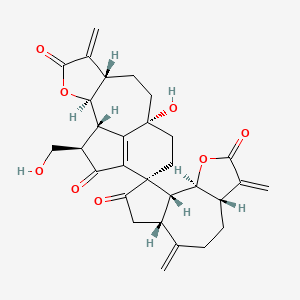
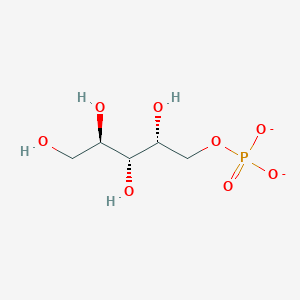

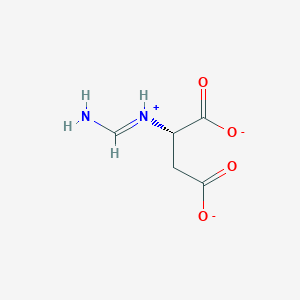
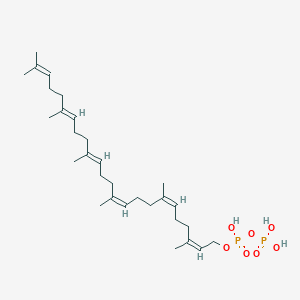
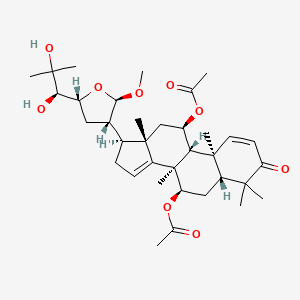


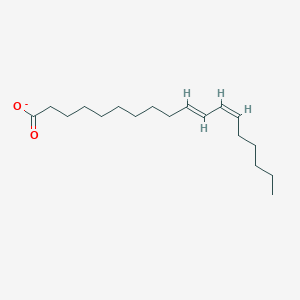
![N-[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide;propan-2-ol](/img/structure/B1265106.png)
